1-(3-Fluorophenyl)hexan-2-one

Description

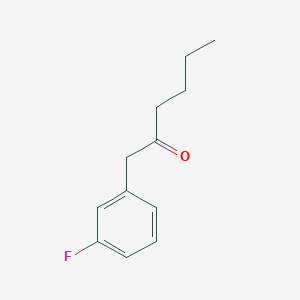

1-(3-Fluorophenyl)hexan-2-one is a fluorinated aromatic ketone characterized by a hexan-2-one backbone with a 3-fluorophenyl substituent at position 1. Its molecular formula is C₁₂H₁₃FO (molecular weight: 192.23 g/mol). The compound’s structure combines a linear aliphatic chain with a meta-fluorinated aromatic ring, influencing its electronic properties (via fluorine’s electronegativity) and steric profile.

Properties

Molecular Formula |

C12H15FO |

|---|---|

Molecular Weight |

194.24 g/mol |

IUPAC Name |

1-(3-fluorophenyl)hexan-2-one |

InChI |

InChI=1S/C12H15FO/c1-2-3-7-12(14)9-10-5-4-6-11(13)8-10/h4-6,8H,2-3,7,9H2,1H3 |

InChI Key |

ABWIZQUNUOAROF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CC1=CC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluorophenyl)hexan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-fluorobenzoyl chloride reacts with hexane in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)hexan-2-one undergoes various chemical reactions, including:

Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents like chlorine gas or sulfuryl chloride.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Nitro, sulfo, and halo derivatives of the fluorophenyl group.

Scientific Research Applications

1-(3-Fluorophenyl)hexan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)hexan-2-one involves its interaction with molecular targets and pathways in biological systems. It is believed to inhibit protein-transporting monoamines such as dopamine, noradrenaline, and serotonin in the synaptic gap . This inhibition leads to increased levels of these neurotransmitters, resulting in various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

2.2 Electronic and Steric Effects

- Fluorine Position: The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, influencing resonance stabilization and intermolecular interactions. Fluorexetamine shares the 3-fluorophenyl group but introduces an ethylamino group, which enhances hydrogen-bonding capacity and basicity, likely contributing to its reported psychoactive properties.

- Backbone Flexibility: Linear hexan-2-one (target compound) offers greater conformational freedom compared to cyclohexanone (Fluorexetamine) or bicyclic systems , which restrict rotation and may improve target binding specificity in biological systems.

2.3 Physicochemical Properties

- Melting Points: While direct data for the target compound are unavailable, analogs like the fluorinated acetophenone derivative in exhibit a melting point of 65–67°C . Cyclic/bicyclic derivatives (e.g., Fluorexetamine) likely have higher melting points due to rigid structures.

Solubility :

- The linear aliphatic chain in this compound may increase lipophilicity compared to polar bicyclic systems (e.g., C₁₁H₉FO₂ ), which contain an oxygen heteroatom enhancing water solubility.

Biological Activity

1-(3-Fluorophenyl)hexan-2-one, also known as 3-fluoro-1-phenyl-2-hexanone, is an organic compound with significant biological activity due to its structural features. The presence of a fluorine atom in the meta position of the phenyl ring enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities, mechanisms of action, and potential applications of this compound based on diverse research findings.

- Molecular Formula : C11H13FO

- Molecular Weight : 198.25 g/mol

- Functional Group : Ketone

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit enzyme inhibitory properties, influencing pharmacokinetics and pharmacodynamics.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, its structural similarities to other bioactive compounds suggest potential interactions with:

- Enzymes : It may act as an inhibitor for specific enzymes involved in metabolic processes.

- Receptors : The compound could interact with receptors that modulate physiological responses.

Enzyme Inhibition Studies

Research has indicated that this compound may inhibit enzymes critical for various biochemical pathways. For instance:

- Cytochrome P450 Enzymes : Studies show that compounds with similar structures can modulate cytochrome P450 activity, which is crucial for drug metabolism.

Pharmacological Applications

The compound's unique properties make it a candidate for several pharmacological applications:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 1-(4-Fluorophenyl)hexan-2-one | Fluorinated Ketone | Para position fluorine affects reactivity |

| 1-(3-Trifluoromethylphenyl)hexan-2-one | Fluorinated Ketone | Contains trifluoromethyl group, increasing lipophilicity |

| 1-(3-Chlorophenyl)hexan-2-one | Chlorinated Ketone | Chlorine instead of fluorine alters electronic properties |

| 1-(Phenyl)hexan-2-one | Non-fluorinated Ketone | Lacks halogen substitution affecting stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.